1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a benzyl group, and a cyclohexylacetamido moiety, making it a subject of interest for researchers.
Scientific Research Applications
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the cyclohexylacetamido moiety. Common reagents used in these reactions include cyclohexylamine, benzyl chloride, and methoxyphenyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-hydroxyphenyl)-1H-imidazole-4-carboxamide
- 1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-chlorophenyl)-1H-imidazole-4-carboxamide
Uniqueness
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-33-24-10-6-5-9-22(24)29-26(32)23-17-30(18-27-23)16-20-11-13-21(14-12-20)28-25(31)15-19-7-3-2-4-8-19/h5-6,9-14,17-19H,2-4,7-8,15-16H2,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRGTRNGRVPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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